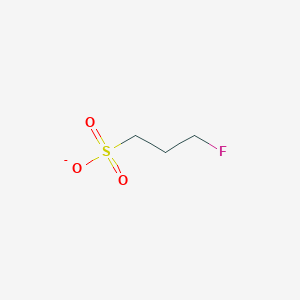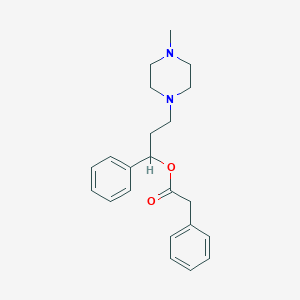
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate, also known as MPHPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of phenylpropylamines and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit various scientific research applications. It has been studied for its potential use as a dopamine reuptake inhibitor, which could make it useful in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit antinociceptive effects, which could make it useful in the treatment of pain.
Mécanisme D'action
The exact mechanism of action of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which could result in increased levels of dopamine in the brain. This could lead to the various biochemical and physiological effects observed with 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate.
Effets Biochimiques Et Physiologiques
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which could result in increased motivation and reward-seeking behavior. It has also been found to exhibit antinociceptive effects, which could make it useful in the treatment of pain. Additionally, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been shown to exhibit anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate in lab experiments is that it is a synthetic compound, which allows for precise control over its properties. Additionally, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit various biochemical and physiological effects, which could make it useful in a wide range of experiments. However, one of the limitations of using 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate. One direction is to further investigate its potential use as a dopamine reuptake inhibitor and its potential applications in the treatment of conditions such as ADHD and Parkinson's disease. Another direction is to investigate its potential use as an antidepressant and anxiolytic agent. Additionally, further research could be done to better understand the exact mechanism of action of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate and its potential applications in a wide range of experiments.
Conclusion:
In conclusion, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential applications of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate, it is clear that it has significant potential in various fields and could lead to important discoveries in the future.
Méthodes De Synthèse
The synthesis of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate involves the reaction of 3-(4-methyl-1-piperazinyl)-1-phenylpropan-1-one with benzeneacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Propriétés
Numéro CAS |
149848-04-4 |
|---|---|
Nom du produit |
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate |
Formule moléculaire |
C22H28N2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] 2-phenylacetate |
InChI |
InChI=1S/C22H28N2O2/c1-23-14-16-24(17-15-23)13-12-21(20-10-6-3-7-11-20)26-22(25)18-19-8-4-2-5-9-19/h2-11,21H,12-18H2,1H3 |
Clé InChI |
KCZPEZUEHNQJEL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3 |
SMILES canonique |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3 |
Synonymes |
[3-(4-methylpiperazin-1-yl)-1-phenyl-propyl] 2-phenylacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
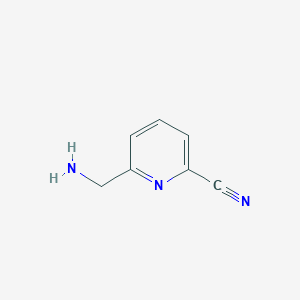
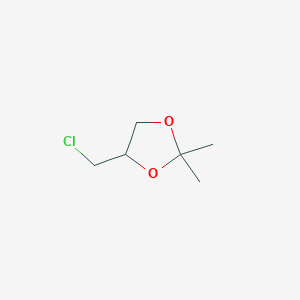
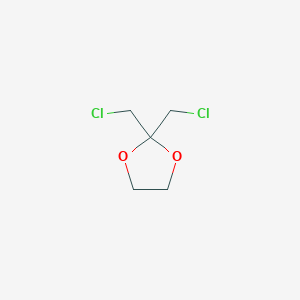
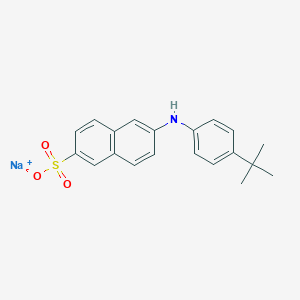
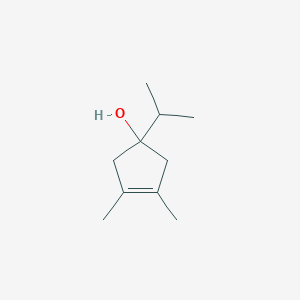
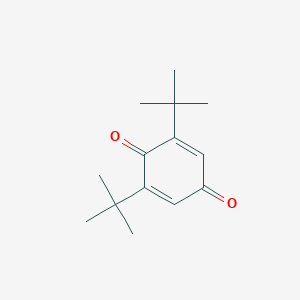
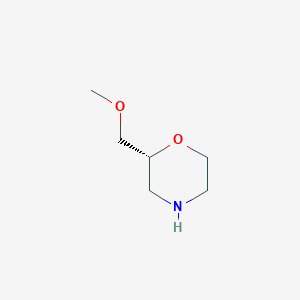
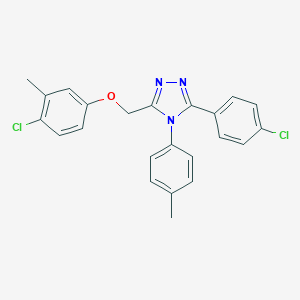
![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
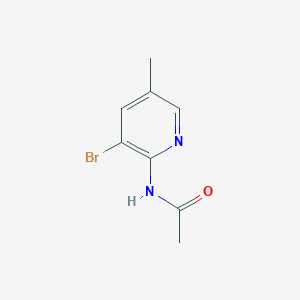
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
